molecular formula C19H24N2O2 B13361484 2-(formylamino)-N-(2-methylphenyl)-2-adamantanecarboxamide

2-(formylamino)-N-(2-methylphenyl)-2-adamantanecarboxamide

Katalognummer: B13361484
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: DABXGYJUXLQKKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(formylamino)-N-(2-methylphenyl)-2-adamantanecarboxamide is a complex organic compound with a unique structure that combines an adamantane core with a formylamino group and a 2-methylphenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(formylamino)-N-(2-methylphenyl)-2-adamantanecarboxamide typically involves multi-step organic reactions. One common approach is to start with adamantane derivatives and introduce the formylamino and 2-methylphenyl groups through a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, efficient catalysts, and environmentally friendly solvents. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(formylamino)-N-(2-methylphenyl)-2-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: Reduction reactions can convert the formyl group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the formylamino group may yield carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-(formylamino)-N-(2-methylphenyl)-2-adamantanecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-(formylamino)-N-(2-methylphenyl)-2-adamantanecarboxamide involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(formylamino)-N-phenyl-2-adamantanecarboxamide
  • 2-(formylamino)-N-(2-chlorophenyl)-2-adamantanecarboxamide
  • 2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide

Uniqueness

2-(formylamino)-N-(2-methylphenyl)-2-adamantanecarboxamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Eigenschaften

Molekularformel

C19H24N2O2

Molekulargewicht

312.4 g/mol

IUPAC-Name

2-formamido-N-(2-methylphenyl)adamantane-2-carboxamide

InChI

InChI=1S/C19H24N2O2/c1-12-4-2-3-5-17(12)21-18(23)19(20-11-22)15-7-13-6-14(9-15)10-16(19)8-13/h2-5,11,13-16H,6-10H2,1H3,(H,20,22)(H,21,23)

InChI-Schlüssel

DABXGYJUXLQKKB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.